molecular formula C16H11ClN4S B2991038 6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-05-6

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2991038
CAS No.: 68469-05-6
M. Wt: 326.8
InChI Key: FZMLGGZFKKGEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C16H11ClN4S and its molecular weight is 326.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It’s worth noting that the mechanism of the reaction is expected to follow one of the following pathways: route (i), which involved michael addition of the sulfhydryl group of the 4-amino-1,2,4-triazole-3-thione derivative to the α,β -unsaturated carbonyl compounds to form the intermediate thia -michael adducts, followed by condensation and dehydration due to the intramolecular nucleophilic attack of the amino group on the carbonyl carbon, or route (ii), which involves, firstly, the removal of a water molecule due to the condensation of the amino and carbonyl groups to form the intermediate aza -dienes, and then a subsequent intramolecular conjugate addition of the sulfhydryl group to produce triazolo-thiadiazepine .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Result of Action

Compounds with similar structures have been reported to exhibit several biological actions, including antibacterial, anticancer, antiviral, antiproliferative, analgesic, anti-inflammatory, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help manage blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, the compound interacts with proteins involved in cell signaling pathways, modulating their function and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing substrate access and thus inhibiting its catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may occur, including cytotoxicity and organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolic breakdown . This interaction can lead to changes in metabolic flux and alterations in metabolite levels within the cell. The compound’s metabolism may produce active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization influences its interaction with target biomolecules and its overall biological effects. For example, its presence in the nucleus allows it to modulate gene expression by interacting with nuclear proteins and transcription factors.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMLGGZFKKGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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